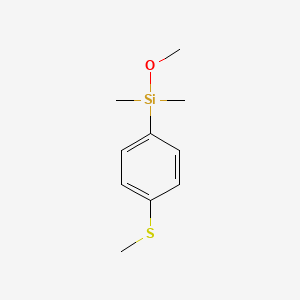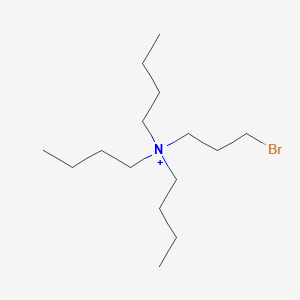
1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate is an organic compound with the molecular formula C18H28O8 and a molecular weight of 372.41 g/mol . This compound is characterized by its four ester groups attached to a cyclopentane ring, making it a tetraester derivative of cyclopentane. It is used in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate typically involves the esterification of 3-methyl-1,1,2,2-cyclopentanetetracarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3-Methyl-1,1,2,2-cyclopentanetetracarboxylic acid+4C2H5OHH2SO41,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate+4H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester groups.
Reduction: LiAlH4 in anhydrous ether is commonly used for the reduction of ester groups.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under mild conditions.
Major Products
Hydrolysis: 3-Methyl-1,1,2,2-cyclopentanetetracarboxylic acid.
Reduction: 1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetraol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate depends on its interaction with specific molecular targets. The ester groups can undergo hydrolysis or other chemical transformations, leading to the formation of active intermediates that interact with biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Tetraethyl 1,1,2,2-ethanetetracarboxylate: Similar in structure but with an ethanetetracarboxylate backbone instead of a cyclopentane ring.
1,1,2,2-Tetramethylcyclopentane: Similar cyclopentane ring structure but with methyl groups instead of ester groups.
Propiedades
Fórmula molecular |
C18H28O8 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
tetraethyl 3-methylcyclopentane-1,1,2,2-tetracarboxylate |
InChI |
InChI=1S/C18H28O8/c1-6-23-13(19)17(14(20)24-7-2)11-10-12(5)18(17,15(21)25-8-3)16(22)26-9-4/h12H,6-11H2,1-5H3 |
Clave InChI |
JKTQWFUVBTYQFD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC(C1(C(=O)OCC)C(=O)OCC)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


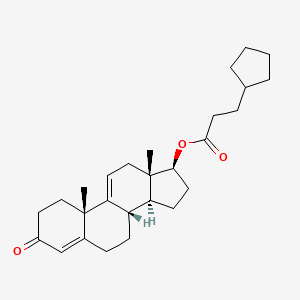
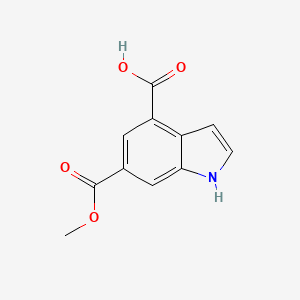
![Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449708.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
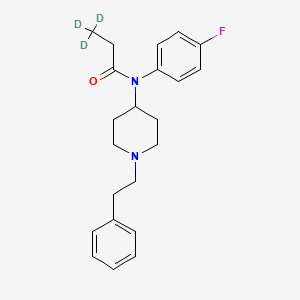

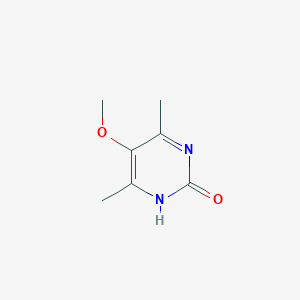
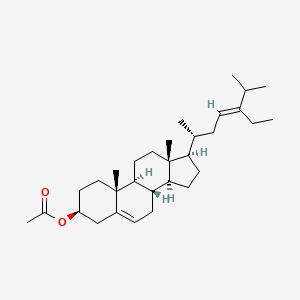
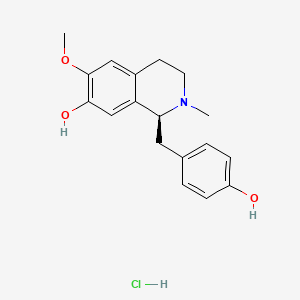
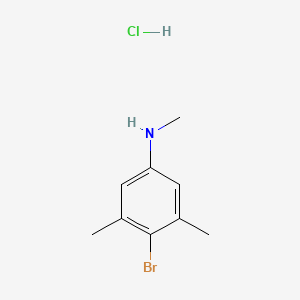
![N1-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]ethanediamide](/img/structure/B13449757.png)
